molecular formula C36H24N2 B3153095 3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl CAS No. 750573-28-5

3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Cat. No. B3153095
CAS RN: 750573-28-5
M. Wt: 484.6 g/mol
InChI Key: CVXXPNSMZIRFAA-UHFFFAOYSA-N
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Description

“3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” is a compound that has been used in the field of organic light-emitting diodes (OLEDs). The high efficiency of these OLEDs was partly attributed to the use of this compound as a molecular host . It possesses a wide triplet band gap, high carrier mobility, ambipolar transport property, and high glass transition temperature .


Synthesis Analysis

The synthesis of compounds similar to “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” involves electropolymerization methods . For instance, carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The synthesis of a new phenylethylene derivative, named 2-((3,5-di(9H-carbazol-9-yl)phenyl)(p-tolyl)methylene)malononitrile (DCPTMM), was characterized by 1H NMR, 13C NMR spectroscopies, mass spectrum, and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” and its derivatives is characterized by nitrogen-containing aromatic heterocyclic conducting polymers . These polymers have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” and its derivatives are complex and involve multiple steps . For instance, the synthesis of 2-(9H-carbazol-9-yl)ethanol monomers involves dissolving them in a solution of dichloromethane followed by cooling. After cooling, triethylamine and methacryloyl chloride are slowly inserted .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” and its derivatives include a wide triplet band gap, high carrier mobility, ambipolar transport property, and high glass transition temperature . These properties make them suitable for use in OLEDs.

Scientific Research Applications

Mechanism of Action

The high efficiency of OLEDs using “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” as a molecular host is partly attributed to its wide triplet band gap, high carrier mobility, ambipolar transport property, and high glass transition temperature . This suggests that the compound plays a crucial role in the performance of these devices.

Future Directions

The use of “3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl” and its derivatives in the field of OLEDs shows promise. Their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability make them potential candidates for future research and development in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name

9-(3-carbazol-9-yl-5-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-2-12-25(13-3-1)26-22-27(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)24-28(23-26)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXXPNSMZIRFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246171
Record name 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

750573-28-5
Record name 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750573-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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